3-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
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Description
3-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
Research has demonstrated the potential of compounds similar to 3-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide in influencing cardiac electrophysiological activity. Studies on N-substituted imidazolylbenzamides have shown comparable potency to sematilide, a selective class III agent, indicating their viability as alternatives for producing class III electrophysiological activity (Morgan et al., 1990).
Anticancer Properties
The anticancer evaluation of 1,4‐Naphthoquinone derivatives, which share structural similarities with this compound, revealed potent cytotoxic activity against various human cancer cell lines. Notably, certain compounds exhibited remarkable cytotoxicity while showing low toxicity in normal human kidney cells, suggesting potential as cancer treatment agents (Ravichandiran et al., 2019).
Antimicrobial and Antifungal Action
Investigations into sulfonyl-substituted nitrogen-containing heterocyclic systems have extended to the synthesis of arylsulfonamides and benzamides, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans. This suggests their application in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Antitubercular Agents
The synthesis and pharmacological evaluation of novel sulfonyl derivatives have identified compounds with significant antibacterial, antifungal, and particularly antitubercular activities. These findings point towards their use in developing treatments against Mycobacterium tuberculosis (Kumar et al., 2013).
Carbonic Anhydrase Inhibitors
Metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, with strong carbonic anhydrase inhibitory properties, have been synthesized. These complexes demonstrated potent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting their utility in medical applications involving carbonic anhydrase inhibition (Büyükkıdan et al., 2013).
Supramolecular Gelators
A series of N-(thiazol-2-yl) benzamide derivatives have been synthesized and explored for their gelation behavior, revealing the importance of methyl functionality and multiple non-covalent interactions in their gelation/non-gelation behavior. This highlights their potential in the development of supramolecular materials (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
3-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-28(25,26)18-8-4-7-17(12-18)20(24)23-21-22-19(13-27-21)16-10-9-14-5-2-3-6-15(14)11-16/h4,7-13H,2-3,5-6H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSHVRGTXNSDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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